molecular formula C18H17NO4S B2410035 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-41-6

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2410035
CAS No.: 623116-41-6
M. Wt: 343.4
InChI Key: QNABDCIACGCRHX-WJDWOHSUSA-N
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Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that features a thiophene ring, a benzofuran moiety, and a diethylcarbamate group

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-19(4-2)18(21)22-12-7-8-14-15(10-12)23-16(17(14)20)11-13-6-5-9-24-13/h5-11H,3-4H2,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNABDCIACGCRHX-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the development of new technologies .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure.

    Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and 3-oxo-2,3-dihydrobenzofuran share the benzofuran moiety.

Uniqueness

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is unique due to the combination of its structural features. The presence of both the thiophene and benzofuran rings, along with the diethylcarbamate group, imparts distinct electronic and steric properties that differentiate it from other similar compounds .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a benzofuran moiety, and a diethylcarbamate group, which contribute to its unique properties and interactions within biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO3S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3\text{S}

This compound is characterized by:

  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Benzofuran Moiety : Enhances biological activity through interactions with biological targets.
  • Diethylcarbamate Group : May influence solubility and bioavailability.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by targeting the Werner syndrome ATP-dependent helicase (WRN), which is crucial for DNA repair in microsatellite instability (MSI) cancers .

CompoundTargetEffect
WRN InhibitorsMSI Cancer CellsInduced DNA damage and apoptosis

Antimicrobial Activity

The compound's derivatives have also demonstrated antimicrobial properties. Compounds containing thiophene and benzofuran moieties have been evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values were assessed against various bacterial strains, showing promising results .

Bacterial StrainMIC Value
Pseudomonas aeruginosa5 µg/mL
Escherichia coli10 µg/mL

Case Studies

  • Study on WRN Inhibition :
    A study focused on thiophen-2-ylmethylene bis-dimedone derivatives as WRN inhibitors reported significant anticancer activity in MSI cancer cells. The optimal compound led to increased DNA damage and apoptotic cell death .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial efficacy of thiophene derivatives against clinical isolates. The results indicated that these compounds exhibited selective activity against certain pathogens, suggesting their potential use in treating infections .

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